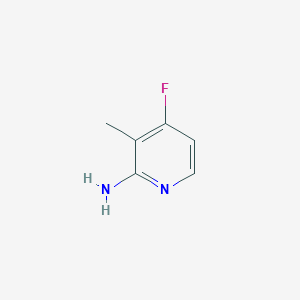
4-フルオロ-3-メチルピリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 1227586-61-9 . It has a molecular weight of 126.13 and its IUPAC name is 4-fluoro-3-methyl-2-pyridinamine . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-methylpyridin-2-amine is 1S/C6H7FN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) . The InChI key is UNIROZFYYIVBME-UHFFFAOYSA-N . The compound is a solid at room temperature .Physical and Chemical Properties Analysis
4-Fluoro-3-methylpyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
- カリウムチャネルの調節: 4-フルオロ-3-メチルピリジン-2-アミンはカリウムチャネルブロッカーとして研究されています。それはカリウムチャネルと相互作用し、ニューロンの興奮性と神経伝達に影響を与えます。 研究者は多発性硬化症などの神経疾患におけるその可能性を探っています .
- ニューロン一酸化窒素合成酵素(NOS2)阻害: インビトロ研究では、この化合物がNOS2(iNOS)の強力な阻害剤であることが明らかになりました。NOS2は炎症と酸化ストレスに役割を果たします。 NOS2に対するその影響を調査することは、治療的洞察につながる可能性があります .
- 医薬品中間体: 4-フルオロ-3-メチルピリジン-2-アミンは、医薬品化合物の合成における中間体として役立ちます。 そのユニークな構造は、新規薬物の設計に役立ちます .
- フッ素化反応: フッ素化ピリジンは、有機合成における重要なビルディングブロックです。研究者は、4-フルオロ-3-メチルピリジン-2-アミンを他のフッ素化化合物を合成するための前駆体として使用します。 たとえば、それは2-フルオロピリジンまたは2,6-ジフルオロピリジンに変換できます .
神経科学および神経薬理学
医薬品化学
有機合成
要約すると、4-フルオロ-3-メチルピリジン-2-アミンは、神経科学、医薬品化学、有機合成、材料科学、化学生物学、および環境研究で応用されています。 その汎用性とユニークな特性は、科学的探求にとって興味深い対象となっています . 詳細またはその他のアプリケーションが必要な場合は、お気軽にお問い合わせください!😊
Safety and Hazards
The safety information for 4-Fluoro-3-methylpyridin-2-amine includes several hazard statements: H302+H312+H332-H315-H319-H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 4-Fluoro-3-methylpyridin-2-amine is potassium (K+) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating the action potentials in neurons .
Mode of Action
4-Fluoro-3-methylpyridin-2-amine acts as a blocker of these K+ channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets leads to changes in the electrical activity of the cells, which can have various downstream effects .
Biochemical Pathways
Given its role as a k+ channel blocker, it is likely to impact the electrical signaling pathways in neurons and other electrically excitable cells . The downstream effects of this could include changes in neurotransmitter release, muscle contraction, and heart rhythm, among others .
Pharmacokinetics
Similar compounds have been shown to exhibit good lipophilicity and permeability, suggesting that they may have good bioavailability
Result of Action
The molecular and cellular effects of 4-Fluoro-3-methylpyridin-2-amine’s action are likely to be diverse, given the widespread role of K+ channels in cellular function. By blocking these channels, the compound could potentially alter a wide range of cellular processes, from electrical signaling to fluid balance .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-methylpyridin-2-amine are likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could impact the compound’s stability and its ability to bind to K+ channels . Additionally, the presence of other ions or molecules could potentially interfere with the compound’s action .
生化学分析
Biochemical Properties
The biochemical properties of 4-Fluoro-3-methylpyridin-2-amine are not fully understood. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
特性
IUPAC Name |
4-fluoro-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIROZFYYIVBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
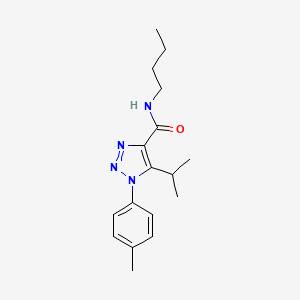
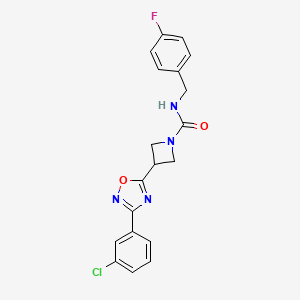

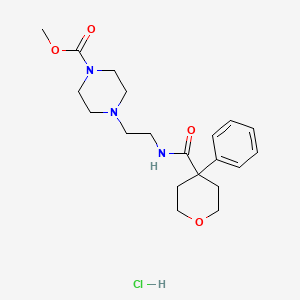


![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
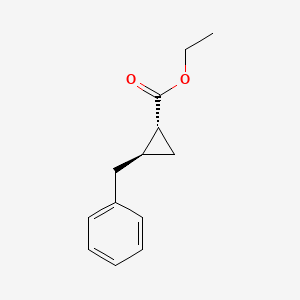
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
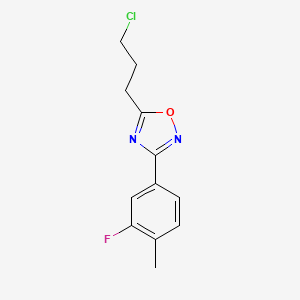
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
